![molecular formula C16H20N2O3 B3009386 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile CAS No. 1798538-58-5](/img/structure/B3009386.png)
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Thermal Performance
- A study focused on synthesizing a related compound, 3,4-Bis(4′-amino-3′,5′-dinitrobenzene-1′-yl)furoxan, from 4-methoxybenzonitrile and exploring its thermal performance. The study optimized reaction conditions and investigated thermal stability using differential scanning calorimetry and thermogravimetry (L. Hui, 2012).
Protein Kinase B (PKB) Inhibitors
- Novel azepane derivatives, related to the chemical , were synthesized and evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). The study involved molecular modeling and in vitro testing for inhibitory activity against these kinases (C. Breitenlechner et al., 2004).
Stereoselective Synthesis
- Research on chiral-bridged azepanes, which are structurally related to the target compound, was conducted to achieve high-yielding, stereoselective ring expansion. This involved aziridinium intermediates and specific nucleophilic attacks (Elżbieta Wojaczyńska et al., 2012).
Synthesis of 2-Substituted 2H-Azepines
- A study explored the synthesis of 2H-azepine derivatives from 2-methoxy-3H-azepines, involving reactions with N-bromosuccinimide and various nucleophiles. This provided insights into the synthetic pathways and potential applications of azepine-derived compounds (C. Cordonier et al., 2005).
Conformational and Chemical Transformations
- Another study examined the photooxidation of aromatic azides, focusing on the conformational and chemical transformations of their nitroso oxide intermediates. This research contributes to understanding the reactivity and potential applications of azepine-related compounds (E. M. Chainikova et al., 2017).
Gold (III) Interaction
- An investigation into the interaction between gold (III) and a compound structurally similar to the target chemical (2-(3-azepan-1-yl)-2-hydroxypropylthioacetic acid) was conducted. The study used potentiometric and amperometric titration methods to understand the interaction's nature (H. H. Darbinyan et al., 2022).
Conformational Energetics
- A thermochemical study was conducted on azepan and azepan-1-ylacetonitrile, focusing on the conformational energetics of these molecules. The study combined computational and experimental methods to understand the energetic analysis and structural behavior of these compounds (Vera L. S. Freitas et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-8-6-7-13(11-17)16(14)21-12-15(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORBPOKHDNJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N2CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B3009303.png)
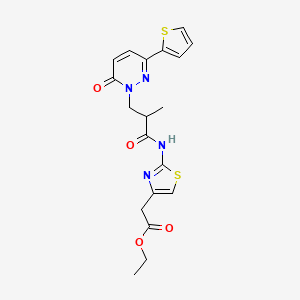
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B3009307.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

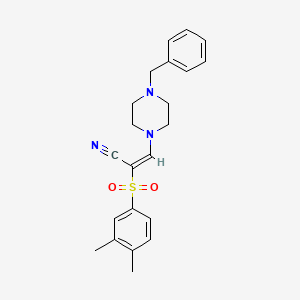
![2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3009314.png)
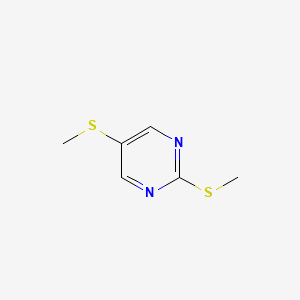
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

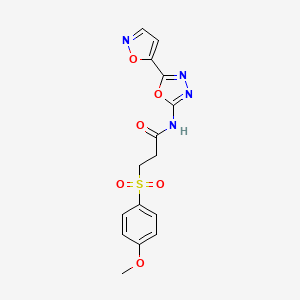
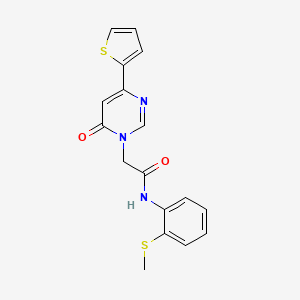

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)
